Ethyl hydrogen sebacate Ethyl hydrogen sebacate Decanedioic acid, 1-ethyl ester is a biochemical.
Brand Name: Vulcanchem
CAS No.: 693-55-0
VCID: VC0525409
InChI: InChI=1S/C12H22O4/c1-2-16-12(15)10-8-6-4-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14)
SMILES: CCOC(=O)CCCCCCCCC(=O)O
Molecular Formula: C12H22O4
Molecular Weight: 230.3 g/mol

Ethyl hydrogen sebacate

CAS No.: 693-55-0

Cat. No.: VC0525409

Molecular Formula: C12H22O4

Molecular Weight: 230.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ethyl hydrogen sebacate - 693-55-0

Specification

CAS No. 693-55-0
Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
IUPAC Name 10-ethoxy-10-oxodecanoic acid
Standard InChI InChI=1S/C12H22O4/c1-2-16-12(15)10-8-6-4-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14)
Standard InChI Key DLZCDMPHHUODDO-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCCCC(=O)O
Canonical SMILES CCOC(=O)CCCCCCCCC(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Key Characteristics

PropertyValueSource
Molecular FormulaC₁₂H₂₂O₄
Molecular Weight230.30 g/mol
Melting Point35–38°C (crystalline form)
CAS Registry Number693-55-0
SMILES NotationCCOC(=O)CCCCCCCCC(=O)O

EHS is a colorless to pale yellow liquid with a mild, sweet odor. It is insoluble in water but soluble in organic solvents like ethanol and ether. Its structure includes an ethyl ester group and a carboxylic acid moiety, distinguishing it from diethyl sebacate (a diester) and other monoesters like ethyl adipate .

Synthesis and Production

Synthetic Pathways

EHS is synthesized via esterification of sebacic acid with ethanol, followed by purification. Industrial methods often involve:

  • Acid-Catalyzed Esterification: Sebacic acid reacts with ethanol in the presence of a catalyst (e.g., sulfuric acid) to form EHS and water.

  • Biocatalytic Methods: Microbial systems, such as Escherichia coli engineered with esterification genes, can produce ethyl esters of fatty acids, which are subsequently oxidized to mono-ethyl dicarboxylic acids (MEDA) .

For example, E. coli strains expressing atfA (an alcohol acyltransferase) efficiently convert medium-chain fatty acids (MCFAs) into their ethyl esters, which undergo ω-oxidation to yield MEDA. This biocatalytic route enhances substrate specificity and reduces byproduct formation .

Applications

Pharmaceutical and Industrial Use

ApplicationDescriptionSource
Polymer PlasticizerModifies drug-release profiles in oral dosage forms by coating polymers
Biocatalytic SubstrateIntermediate in producing MEDA for bio-based chemicals
Organic SynthesisPrecursor for esters, amides, and other derivatives

EHS’s plasticizing properties improve polymer flexibility and stability in pharmaceutical coatings, enhancing drug delivery systems . In biotechnology, its role in MEDA production aligns with sustainable chemical synthesis, offering alternatives to petroleum-based products .

HazardClassification (GHS)P-Codes
Skin IrritationCauses skin irritation (H315)P261, P302+P352
Eye IrritationCauses serious eye irritation (H319)P305+P351+P338
Respiratory EffectsMay cause respiratory irritation (H335)P304+P340

EHS requires protective gloves, goggles, and ventilation. It should be stored in sealed containers at ambient temperatures .

Research and Development

Emerging Findings

  • Biocatalytic Efficiency: E. coli strains engineered with atfA achieve higher ω-oxidation rates for ethyl esters than free fatty acids, producing MEDA at 0.36 mM after 19 hours .

  • Proteomics Interactions: While direct mechanisms are unclear, EHS’s carboxylic acid group may interact with proteins, suggesting potential roles in biochemical studies .

Comparison with Related Compounds

CompoundMolecular FormulaKey Differences
Sebacic AcidC₁₀H₁₈O₄Dicarboxylic acid precursor; no ethyl group
Diethyl SebacateC₁₄H₂₆O₄Diester; higher molecular weight (258.36 g/mol)
Ethyl AdipateC₁₂H₂₂O₄Derived from adipic acid (6-carbon chain)

EHS’s monoester structure and longer carbon chain (10 carbons) distinguish it from esters like ethyl adipate and diethyl sebacate .

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